5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . This compound, like other coumarins, exhibits significant biological and pharmacological properties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method can employ both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites . Industrial production often utilizes these methods under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the production of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The biological effects of 5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One are primarily due to its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
5-Hydroxy-7-Methyl-4-Phenyl-2H-Chromen-2-One can be compared with other coumarin derivatives such as:
7-Hydroxy-4-Methylcoumarin: Known for its choleretic properties and use in treating bile duct disorders.
4-Hydroxycoumarin: Widely used as an anticoagulant in medications like warfarin.
3-Phenyl-7-Hydroxy-4H-Chromen-4-One: Exhibits significant anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
IUPAC Name |
5-hydroxy-7-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-13(17)16-12(11-5-3-2-4-6-11)9-15(18)19-14(16)8-10/h2-9,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOFWXJINDTMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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